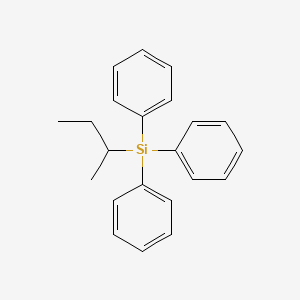![molecular formula C12H15NO2 B14227900 1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid CAS No. 791555-07-2](/img/structure/B14227900.png)
1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropane ring, which is known for its strain and reactivity, making it a valuable subject for chemical studies.
Preparation Methods
The synthesis of 1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid can be approached through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Cyclopropanation of Alkenes: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Chemical Reactions Analysis
1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under suitable conditions.
Scientific Research Applications
1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Ethylene Biosynthesis: The compound is a precursor in the biosynthesis of ethylene, a plant hormone that regulates various developmental processes.
Signaling Pathways: It plays a role in signaling pathways independent of ethylene biosynthesis, influencing processes such as cell wall signaling and pathogen response.
Comparison with Similar Compounds
1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid can be compared with other similar compounds:
1-Aminocyclopropane-1-carboxylic Acid: This compound is also a precursor of ethylene and shares similar biosynthetic pathways.
Cyclopropane-Containing Amino Acids: Other cyclopropane-containing amino acids, such as coronamic acid and norcoronamic acid, exhibit similar structural features and biological activities.
Properties
CAS No. |
791555-07-2 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-(1-phenylethylamino)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-9(10-5-3-2-4-6-10)13-12(7-8-12)11(14)15/h2-6,9,13H,7-8H2,1H3,(H,14,15) |
InChI Key |
BRAFFKHLSXJNLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


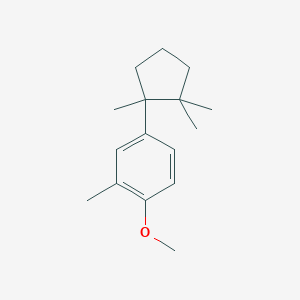
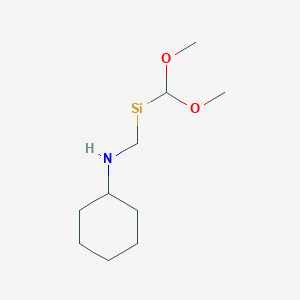
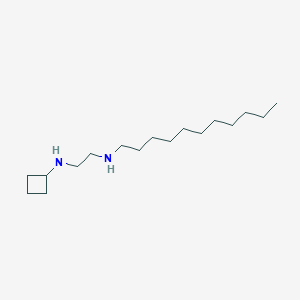
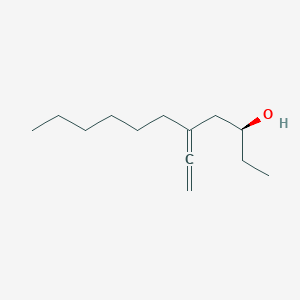

![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro-](/img/structure/B14227854.png)
![Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14227869.png)
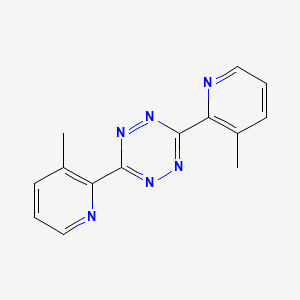

![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14227878.png)
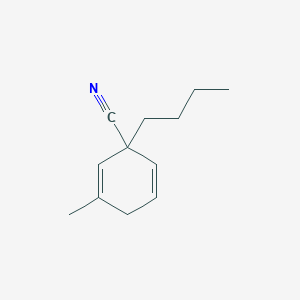
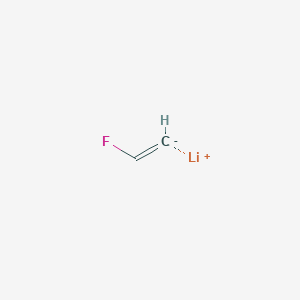
![1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one](/img/structure/B14227920.png)
